![molecular formula C16H17NO4S B14380267 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate CAS No. 89868-59-7](/img/structure/B14380267.png)
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate is an organic compound with the molecular formula C16H17NO5S . This compound is known for its unique structural features, which include a pyridinium core substituted with a formylphenyl group and a methanesulfonate counterion. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(2-(4-formylphenyl)ethenyl)pyridine, which is then methylated to form the pyridinium salt. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridinium core can interact with negatively charged sites, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate include:
4-(2-(4-Formylphenyl)ethenyl)pyridine: Lacks the methanesulfonate counterion, which affects its solubility and reactivity.
N-methyl-4-(p-formylstyryl)pyridinium methylsulfate: Similar structure but different counterion, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its combination of a formylphenyl group, a pyridinium core, and a methanesulfonate counterion, which together confer distinct chemical and biological properties.
Properties
CAS No. |
89868-59-7 |
|---|---|
Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methanesulfonate;4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H14NO.CH4O3S/c1-16-11-3-2-4-15(16)10-9-13-5-7-14(12-17)8-6-13;1-5(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
PZVQRWOFVSDTBT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C=O.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
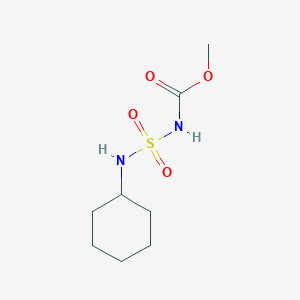
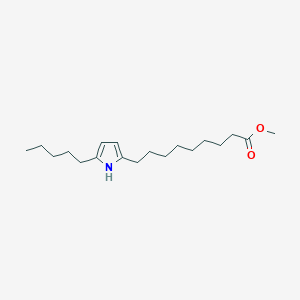
![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
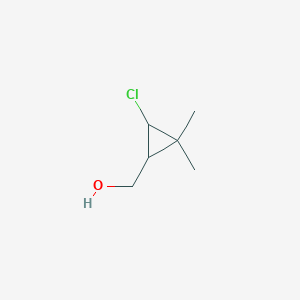
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
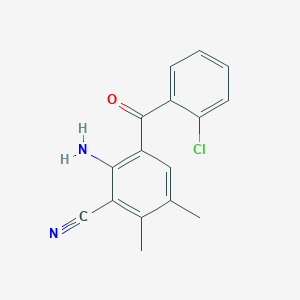
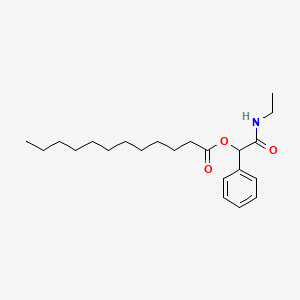
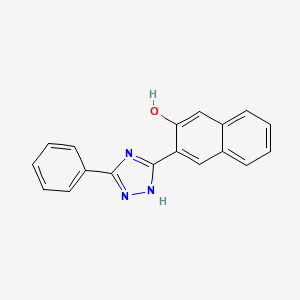
![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)
![3,5,5,8,8-Pentamethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14380254.png)

![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
